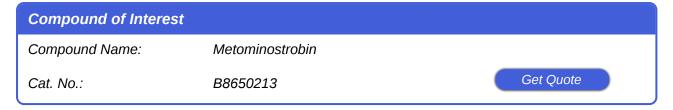


Commercial Synthesis of Metominostrobin: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Metominostrobin, a broad-spectrum strobilurin fungicide, is a vital agrochemical for controlling a range of fungal diseases in crops. Its synthesis is a multi-step process that has been optimized for commercial-scale production. This technical guide provides a detailed overview of the core commercial synthesis of **Metominostrobin**, including experimental protocols, quantitative data, and a description of a key alternative synthetic route. The information presented is intended to be a valuable resource for researchers, scientists, and professionals involved in agrochemical synthesis and development.

Primary Commercial Synthesis Route

The most prevalent commercial synthesis of **Metominostrobin** is a four-step process commencing with the acylation of diphenyl ether. This is followed by hydrolysis, oximation, and a final methylation step to yield the target molecule, (E)-2-methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide.[1][2] This route is favored for its efficiency and avoidance of highly toxic reagents often used in alternative syntheses.[1][2]

Logical Flow of the Primary Synthesis Route





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Figure 1: Primary commercial synthesis pathway for Metominostrobin.

Experimental Protocols and Quantitative Data

The following sections provide detailed experimental procedures for each step of the primary commercial synthesis route, along with tabulated quantitative data.

Step 1: Acylation of Diphenyl Ether

The synthesis begins with the Friedel-Crafts acylation of diphenyl ether with diacetonitrile in the presence of a Lewis acid catalyst to form 2-(phenoxy)benzonitrile.

Experimental Protocol:

In a suitable reaction vessel, diphenyl ether and diacetonitrile are dissolved in a solvent such as toluene or dichloromethane. The solution is cooled to between -15°C and 0°C. A Lewis acid catalyst, typically aluminum chloride, is added portion-wise while maintaining the low temperature. The reaction mixture is stirred at this temperature for several hours, followed by warming to room temperature and continued stirring for an additional 5-10 hours. The reaction is then quenched by carefully pouring the mixture into ice water. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent. The combined organic layers are washed with water, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and concentrated under reduced pressure to yield 2-(phenoxy)benzonitrile.[1][2] The crude product can be further purified by distillation under reduced pressure or recrystallization from a suitable solvent like ethanol.

Table 1: Quantitative Data for Acylation



Parameter	Value	Reference
Yield	71% - 71.5%	[1]
Melting Point	45°C	[1]
Reactant Ratio	Diphenyl ether : Diacetonitrile (1 : 1 to 1 : 1.2 molar ratio)	[1]
Reaction Temperature	-15°C to 0°C, then room temperature	[1][2]
Reaction Time	3 hours at low temperature, 5- 10 hours at room temperature	[1][2]

Step 2: Hydrolysis of 2-(Phenoxy)benzonitrile

The nitrile group of 2-(phenoxy)benzonitrile is hydrolyzed under acidic or basic conditions to yield 2-(2-phenoxyphenyl)-2-oxoacetamide.

Experimental Protocol:

2-(Phenoxy)benzonitrile is suspended in a solution of 6N hydrochloric acid. The mixture is stirred vigorously at room temperature for approximately 22-24 hours. After the reaction is complete, water is added, and the mixture is stirred for an additional 30 minutes. The product is then extracted with an organic solvent such as ethyl acetate. The organic layer is washed with a saturated solution of sodium bicarbonate and then with water. After drying over anhydrous magnesium sulfate, the solvent is removed under reduced pressure to give 2-(2-phenoxyphenyl)-2-oxoacetamide.[1] The crude product can be purified by recrystallization from a solvent mixture like toluene-ethyl acetate.

Table 2: Quantitative Data for Hydrolysis



Parameter	Value	Reference
Yield	85% - 87.1%	[1]
Reaction Temperature	Room Temperature (around 25°C)	[1]
Reaction Time	22 - 24 hours	[1]
Reactant Ratio	2-(phenoxy)benzonitrile : Water (1 : 0.5 to 1 : 2 molar ratio)	[1]

Step 3: Oximation of 2-(2-Phenoxyphenyl)-2-oxoacetamide

The ketone functionality in 2-(2-phenoxyphenyl)-2-oxoacetamide is converted to an oxime by reaction with hydroxylamine or one of its salts.

Experimental Protocol:

2-(2-Phenoxyphenyl)-2-oxoacetamide is dissolved in a suitable solvent like toluene. Hydroxylamine sulfate or hydroxylamine hydrochloride is added to the solution. The molar ratio of the keto-amide to the hydroxylamine salt is typically between 1:1 and 1:1.5. The reaction mixture is heated to a temperature between 40°C and 80°C and stirred for several hours (e.g., 5-6 hours at 70-72°C). Upon cooling, the product, 2-(2-phenoxyphenyl)-2-hydroxyiminoacetamide, crystallizes out of the solution. Water can be added to facilitate precipitation. The solid product is collected by filtration, washed with water, and dried.[1][2]

Table 3: Quantitative Data for Oximation



Parameter	Value	Reference
Yield	97.8% - 98%	[2]
Melting Point	156-159°C	[2]
Reaction Temperature	40°C - 80°C	[1]
Reaction Time	5 - 6 hours	[2]
1H NMR (CDCl3, ppm)	5.37 (1H, br), 6.56 (br, 1H), 6.91-7.38 (9H, m), 7.97 (1H, s)	[2]

Step 4: Methylation of 2-(2-Phenoxyphenyl)-2-hydroxyiminoacetamide

The final step involves the methylation of the oxime group to form the methoxyimino group of **Metominostrobin**.

Experimental Protocol:

2-(2-Phenoxyphenyl)-2-hydroxyiminoacetamide is dissolved in a solvent such as toluene or acetone. A methylating agent, commonly dimethyl sulfate, is added, with a molar ratio of the oxime to dimethyl sulfate typically ranging from 1:1.2 to 1:3.0. A phase-transfer catalyst like tetrabutylammonium bromide and a base such as potassium carbonate are also added to the mixture. The reaction is carried out at a temperature between 10°C and 30°C for 5 to 20 hours. After the reaction is complete, the mixture is worked up by adding water and extracting the product with an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated. The crude **Metominostrobin** is then purified, for example, by recrystallization from a solvent mixture like methanol/water, to yield the final product as a white crystalline solid. [1][2]

Table 4: Quantitative Data for Methylation and Final Product



Parameter	Value	Reference
Overall Yield	>55%	[1]
Melting Point	81.5-83°C	[1]
Molecular Formula	C16H16N2O3	[1]
Molecular Weight	284.32 g/mol	[1]
Reaction Temperature	10°C - 30°C	[1]
Reaction Time	5 - 20 hours	[1]

Alternative Commercial Synthesis Route

An alternative commercial synthesis route for **Metominostrobin** involves the reaction of E- α -methoxyimino-2-phenoxyphenylacetic acid methyl ester with methylamine. This pathway offers a different approach to the final amidation step.

Logical Flow of the Alternative Synthesis Route



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Figure 2: Alternative commercial synthesis pathway for **Metominostrobin**.

This route begins with the bromination of 2-(phenoxy)toluene, followed by cyanation to yield 2-(phenoxy)benzyl cyanide. Subsequent reaction with an alkyl nitrite (e.g., isopentyl nitrite) affords α -hydroxyimino-2-phenoxybenzyl cyanide. This intermediate is then hydrolyzed to α -hydroxyimino-2-phenoxyphenylacetic acid, which is methylated to give E- α -methoxyimino-2-phenoxyphenylacetic acid methyl ester. The final step is the amidation of this ester with methylamine to produce **Metominostrobin**.[1] While this route is also viable, it is often longer and may involve the use of more hazardous reagents like sodium cyanide.[1]

Conclusion



The commercial synthesis of **Metominostrobin** is a well-established process, with the four-step route starting from diphenyl ether being the most prominent. This guide has provided a detailed overview of this primary synthesis, including comprehensive experimental protocols and quantitative data, to serve as a valuable technical resource. The inclusion of an alternative synthetic pathway offers a broader perspective on the manufacturing possibilities for this important fungicide. The provided diagrams and tables are intended to facilitate a clear understanding of the chemical transformations and key process parameters. It is imperative for researchers and professionals to adhere to all safety precautions when handling the chemical reagents described herein.

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